molecular formula C6H9BrN2O B13989529 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol

1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol

Cat. No.: B13989529
M. Wt: 205.05 g/mol
InChI Key: KUESBPOHPSZPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methyl group attached to the imidazole ring, along with an ethanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol typically involves the bromination of 1-methylimidazole followed by the introduction of the ethanol group. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylimidazole. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethanol group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form 1-methylimidazole derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under suitable conditions.

Major Products Formed:

    Oxidation: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde or 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetic acid.

    Reduction: 1-Methylimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the context of its use[3][3].

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the bromine and ethanol groups, making it less reactive in certain contexts.

    4-Bromo-1-methylimidazole: Lacks the ethanol group, affecting its solubility and reactivity.

    1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde: An oxidation product of the compound, with different chemical properties.

Uniqueness: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

1-(4-bromo-1-methylimidazol-2-yl)ethanol

InChI

InChI=1S/C6H9BrN2O/c1-4(10)6-8-5(7)3-9(6)2/h3-4,10H,1-2H3

InChI Key

KUESBPOHPSZPDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CN1C)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.